molecular formula C9H5Cl3O B103605 3-(2,4,5-Trichlorophenoxy)-1-propyne CAS No. 17051-03-5

3-(2,4,5-Trichlorophenoxy)-1-propyne

Cat. No. B103605
CAS RN: 17051-03-5
M. Wt: 235.5 g/mol
InChI Key: YTFYLFWLAILEQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves reactions such as the Claisen-Schmidt condensation reaction , as well as the use of reagents like 3,3,3-trichloropropyl-1-triphenylphosphonium chloride, which can be prepared from 2-chloroethanol, triphenylphosphine, and trichloroacetic acid . These methods provide a pathway to create complex molecules with chlorinated aromatic systems and extended conjugation, which may be applicable to the synthesis of 3-(2,4,5-Trichlorophenoxy)-1-propyne.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2,4,5-Trichlorophenoxy)-1-propyne has been elucidated using techniques such as single-crystal X-ray diffraction . These studies reveal the geometrical parameters, conformation, and crystal packing details, which are crucial for understanding the physical properties and reactivity of the molecules.

Chemical Reactions Analysis

The reactivity of chlorinated aromatic compounds often involves nucleophilic substitution reactions due to the electron-withdrawing nature of the chlorine atoms. The presence of a propyne group in 3-(2,4,5-Trichlorophenoxy)-1-propyne suggests potential for further functionalization through reactions such as Sonogashira coupling, which is commonly used to modify alkynes .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-(2,4,5-Trichlorophenoxy)-1-propyne can be inferred from their molecular structure. For instance, the presence of chlorinated phenyl rings often leads to increased molecular rigidity and potentially interesting electronic properties, such as high polarizability . The propyne group could contribute to the molecule's lipophilicity and reactivity. Additionally, the presence of intramolecular and intermolecular hydrogen bonding, as seen in some of the related compounds, can significantly influence the stability and solubility of the molecule .

Scientific Research Applications

Synthesis Applications

3-(2,4,5-Trichlorophenoxy)-1-propyne is utilized in various synthesis processes. For instance, it is involved in the 1,3-dipolar cycloaddition reaction, which is a method used to synthesize new compounds. This reaction was applied to create 3-glycosyl-5-substituted-2-isoxazoles, showcasing its role in the synthesis of complex organic structures (Fascio & D'Accorso, 2001).

Adsorption Studies

This chemical compound has been studied for its adsorption behavior. Specifically, research on the adsorption of 2,4,5-Trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV) phosphate demonstrates its potential in environmental applications, such as removing contaminants from aqueous solutions (Khan & Akhtar, 2011).

Combustion and Environmental Impact

Research into the combustion of compounds containing the 2,4,5-trichlorophenoxy moiety, including 3-(2,4,5-Trichlorophenoxy)-1-propyne, has provided insights into the environmental impact of these chemicals. Studies have shown the formation of harmful byproducts like dioxins during combustion, which is crucial for understanding their environmental and health impacts (Stehl & Lamparski, 1977).

Chemical Reactivity and Catalysis

The compound is also investigated for its reactivity in various chemical reactions. For example, its involvement in reactions like bromoboration and cross-coupling processes, which are significant in the field of organic synthesis and catalysis (Wang, Tobrman, Xu, & Negishi, 2009).

Pesticide Sensitivity and Horticulture

In horticulture, derivatives of 3-(2,4,5-Trichlorophenoxy)-1-propyne have been used in studies to understand their effects on plants. For instance, an application of 2-(2,4,5-trichlorophenoxy)propionic acid, a related compound, to apple trees showed significant effects on fruit development and tree health (Simons, 1972).

properties

IUPAC Name

1,2,4-trichloro-5-prop-2-ynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3O/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h1,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFYLFWLAILEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937777
Record name 1,2,4-Trichloro-5-[(prop-2-yn-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4,5-Trichlorophenoxy)-1-propyne

CAS RN

17051-03-5
Record name 2-(2,4,5-Trichlorophenyl)propynyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017051035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Trichloro-5-[(prop-2-yn-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Ambreen, A Yasmin - Pesticide Biochemistry and Physiology, 2021 - Elsevier
Over use of organophosphate pesticides including Chlorpyrifos (CPF) has led to contamination of soil and water resources, resulting in serious health problems in humans along with …
Number of citations: 22 www.sciencedirect.com
C Yue, N Jia, X Lv, S Wang - Biodegradation, 2023 - Springer
3, 5, 6-Trichloro-2-pyridinol (TCP) is a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr, and it is higher toxic than the parent compounds. Microbially-mediated …
Number of citations: 1 link.springer.com
S Wu, J Zhong, Q Lei, H Song, SF Chen… - Environmental …, 2023 - Elsevier
For a long time, the well-known Gram-positive bacterium Bacillus thuringiensis (Bt) has been extensively studied and developed as a biological insecticide for Lepidoptera and …
Number of citations: 3 www.sciencedirect.com

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